molecular formula C11H10N2O2 B6168789 methyl 8-aminoquinoline-3-carboxylate CAS No. 1822671-06-6

methyl 8-aminoquinoline-3-carboxylate

Cat. No.: B6168789
CAS No.: 1822671-06-6
M. Wt: 202.21 g/mol
InChI Key: ZOLGHJVACMWFGC-UHFFFAOYSA-N
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Description

Methyl 8-aminoquinoline-3-carboxylate is a chemical compound with the molecular formula C11H10N2O2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives have been extensively studied due to their wide range of applications in medicinal chemistry, particularly for their antimalarial, antibacterial, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 8-aminoquinoline-3-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH .

Chemical Reactions Analysis

Types of Reactions

Methyl 8-aminoquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 8-aminoquinoline-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential as an antimalarial agent due to its structural similarity to other antimalarial quinolines.

    Medicine: Investigated for its antibacterial and anticancer properties.

    Industry: Used in the development of dyes and pigments

Mechanism of Action

The mechanism of action of methyl 8-aminoquinoline-3-carboxylate involves its interaction with cellular components. It is believed to target the DNA and RNA of microorganisms, disrupting their replication and transcription processes. Additionally, it may interfere with the mitochondrial function of cells, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 8-aminoquinoline-3-carboxylate is unique due to its specific functional groups, which allow for a wide range of chemical modifications. This versatility makes it a valuable compound for the synthesis of various derivatives with potential therapeutic applications .

Properties

CAS No.

1822671-06-6

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

methyl 8-aminoquinoline-3-carboxylate

InChI

InChI=1S/C11H10N2O2/c1-15-11(14)8-5-7-3-2-4-9(12)10(7)13-6-8/h2-6H,12H2,1H3

InChI Key

ZOLGHJVACMWFGC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C2C(=C1)C=CC=C2N

Purity

95

Origin of Product

United States

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